N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine oxalate
Description
Properties
Molecular Formula |
C19H23NO5 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;oxalic acid |
InChI |
InChI=1S/C17H21NO.C2H2O4/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;3-1(4)2(5)6/h3-11,17-18H,12-13H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
ACTXRVFFPMIYAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedures
- The key intermediate, N-Methyl-3-phenyl-3-chloropropan-1-amine hydrochloride, is reacted with o-cresol in the presence of sodium hydroxide or potassium carbonate.
- The reaction is conducted in mixed solvents such as toluene and DMSO at elevated temperatures (~85–110°C) for several hours (typically 6–12 hours).
- This step results in nucleophilic aromatic substitution where the chlorine atom is replaced by the o-tolyloxy group, forming N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine.
2.2.2 Formation of Oxalate Salt
- The free base amine is treated with oxalic acid in methanol or ethanol.
- The reaction is performed at mild temperatures (25–70°C) with stirring for 1–3 hours.
- The oxalate salt crystallizes out and is isolated by filtration and washing with chilled alcohol to enhance purity.
Industrial Scale Synthesis
- Industrial processes mirror laboratory methods but employ larger reactors and industrial-grade reagents.
- Quality control is critical, with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy used to confirm purity and structural integrity.
- Impurity control involves careful selection and purification of o-cresol to minimize p-cresol contamination, which can lead to undesired byproducts.
Reaction Conditions and Mechanistic Insights
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Solvent(s) | Notes |
|---|---|---|---|---|---|
| Etherification | N-Methyl-3-phenyl-3-chloropropan-1-amine + o-cresol + NaOH/K2CO3 | 85–110 | 6–12 | Toluene, DMSO | Nucleophilic substitution of Cl by o-tolyloxy |
| Oxalate Salt Formation | Free base amine + Oxalic acid | 25–70 | 1–3 | Methanol, Ethanol | Salt crystallization, purification step |
- The etherification involves a nucleophilic aromatic substitution (NAS) mechanism where the phenolic oxygen of o-cresol attacks the electrophilic carbon bearing the chlorine atom.
- The oxalate salt formation is an acid-base reaction where the tertiary amine forms a stable salt with oxalic acid, improving solubility and stability.
Impurity Profiling and Comparative Reactivity
Common Impurities
- N-Methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine hydrochloride : arises from p-cresol contamination in o-cresol.
- N-Methyl-3-hydroxy-3-phenylpropan-1-amine : results from incomplete etherification or hydrolysis side reactions.
Comparative Reactivity Table
| Substituent Position | Reaction Rate (Etherification) | Byproduct Formation (%) |
|---|---|---|
| Ortho (o-tolyloxy) | Moderate (t₁/₂ ≈ 12 hours) | <0.15 |
| Para (p-tolyloxy) | Faster (t₁/₂ ≈ 8 hours) | 0.5 – 1.2 |
- The ortho substituent leads to slower reaction kinetics but fewer byproducts, likely due to steric hindrance and electronic effects.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Etherification | N-Methyl-3-phenyl-3-chloropropan-1-amine, o-cresol, NaOH/K2CO3 | 85–110°C, 6–12 h, toluene/DMSO | ~85 | Nucleophilic substitution |
| Oxalate Salt Formation | Free base amine, Oxalic acid, Methanol/Ethanol | 25–70°C, 1–3 h | 50–70 | Crystallization and purification |
Chemical Reactions Analysis
Core Reaction Types
The compound undergoes three primary reaction types, as validated by synthetic protocols and analytical studies:
1.1 Acid-Base Reactions
As a tertiary amine, it reacts with acids to form stable salts. For example, treatment with oxalic acid yields the oxalate salt (C₂₀H₂₅NO₃·C₂H₂O₄), a critical intermediate in pharmaceutical synthesis .
1.2 Nucleophilic Substitution
The o-tolyloxy group participates in nucleophilic aromatic substitution (NAS) under alkaline conditions. For instance, reaction with alkyl halides in the presence of potassium carbonate facilitates ether bond modification .
1.3 Oxidation-Reduction
-
Oxidation : Exposure to potassium permanganate (KMnO₄) in acidic media oxidizes the amine group to a nitroso derivative.
-
Reduction : Lithium aluminum hydride (LiAlH₄) reduces carbonyl byproducts formed during ester cleavage steps .
Reaction Conditions and Reagents
Impurity Profiling
Side reactions during synthesis generate trace impurities, including:
-
N-Methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine hydrochloride : Forms due to p-cresol contamination in o-cresol starting material .
-
N-Methyl-3-hydroxy-3-phenylpropylamine : Residual intermediate from incomplete etherification .
Comparative Reactivity
The compound’s o-tolyloxy group shows distinct reactivity compared to para-substituted analogs:
| Substituent Position | Reaction Rate (Etherification) | Byproduct Formation |
|---|---|---|
| Ortho (o-tolyloxy) | Moderate (t₁/₂ = 12 hrs) | <0.15% |
| Para (p-tolyloxy) | Faster (t₁/₂ = 8 hrs) | 0.5–1.2% |
Mechanistic Insights
Scientific Research Applications
N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine oxalate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as a selective inhibitor of the pre-synaptic noradrenaline transporter, which plays a crucial role in neurotransmitter regulation. This inhibition leads to increased levels of noradrenaline in the synaptic cleft, enhancing neurotransmission .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs
Key structural analogs share the 3-aryloxy-3-phenylpropan-1-amine backbone but differ in substituents, leading to divergent pharmacological effects.
Table 1: Structural Comparison
Key Observations :
- Substituent Position: The o-tolyloxy group in Atomoxetine confers selectivity for NET over serotonin transporters (SERT), unlike Fluoxetine’s 4-(trifluoromethyl)phenoxy group, which enhances SERT affinity .
- Duloxetine’s Dual Action : The naphthyloxy and thienyl groups enable Duloxetine to inhibit both SERT and NET, making it an SNRI .
Pharmacokinetic and Clinical Comparison
Table 2: Pharmacokinetic and Clinical Data
Key Differences :
- Half-life : Fluoxetine’s prolonged half-life (due to active metabolites) permits once-weekly dosing in some formulations, whereas Atomoxetine requires daily administration .
- Receptor Selectivity : Atomoxetine avoids serotonergic side effects (e.g., nausea) common to SSRIs/SNRIs by targeting NET exclusively .
Toxicological and Metabolic Considerations
- Fluoxetine : Long half-life increases risk of drug-drug interactions (e.g., CYP2D6 inhibition) and hepatic toxicity .
- Atomoxetine: Limited anticholinergic effects compared to tricyclic antidepressants but may elevate heart rate in sensitive populations .
- Duloxetine : Higher risk of serotonin syndrome in combination with other serotonergic drugs .
Biological Activity
N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine oxalate is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, synthesis, structural characteristics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 345.39 g/mol. The compound features a propanamine backbone with a phenyl group and an o-tolyloxy moiety, contributing to its unique chemical properties and potential biological interactions.
Biological Activity
Neurotransmitter Interaction
Preliminary research indicates that this compound may interact with neurotransmitter systems, similar to other compounds in its class. Notably, it shares structural similarities with atomoxetine, a selective norepinephrine reuptake inhibitor used in treating attention deficit hyperactivity disorder (ADHD). This suggests potential implications for mood regulation and cognitive function enhancement .
Binding Affinity Studies
Interaction studies have focused on the compound's binding affinity with various biological targets. Although detailed studies are still required to confirm these interactions, initial data suggest that it may have significant effects on neurotransmitter receptors.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the propanamine backbone followed by the introduction of the o-tolyloxy group. This multi-step process is essential for achieving the desired chemical properties that enhance its biological activity.
Case Studies and Research Findings
-
Comparative Analysis with Related Compounds
A comparative study was conducted on several structurally related compounds to evaluate their biological activities. The following table summarizes key features of these compounds:These compounds illustrate how variations in substituents can influence both physical properties and biological activities, highlighting the uniqueness of N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amino oxalate.Compound Name Molecular Formula Key Features N-Methyl-3-(p-tolyloxy)-3-phenylpropan-1-amine hydrochloride CHNO Similar structure; potential variations in activity N,N-Dimethyl-3-(o-tolyloxy)-3-phenylpropylamine oxalate CHNO Increased lipophilicity due to dimethyl substitution 4-[[(3R)-N-methyl-3-(methylphenoxy)-3-phenylpropan-1-amino]carbonyl]benzoic acid CHNO Enhanced activity due to additional functional groups -
Potential Applications in Pharmaceutical Development
The compound's properties suggest potential applications in drug development, particularly in formulations aimed at neurological disorders. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential .
Q & A
Q. How can computational tools enhance research on this compound?
- Answer :
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for target receptors.
- Simulate metabolic pathways with CYP450 enzyme models to identify potential metabolites.
- Optimize synthetic routes using retrosynthesis software (e.g., ChemAxon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
